Verified Identity as a Specific Pharmaceutical Impurity (Ozagrel Impurity 19)
The target compound (CAS 95416-56-1) is definitively identified and supplied as Ozagrel Impurity 19, a process-related impurity in the synthesis of the antithrombotic drug Ozagrel . Unlike generic cinnamic esters (e.g., methyl cinnamate, CAS 103-26-4) which are not associated with this drug substance, this specific compound is required for analytical method development, validation, and quality control in pharmaceutical manufacturing . Its use as a reference standard is a critical, application-specific requirement that cannot be met by a general analog.
| Evidence Dimension | Application-Specific Identity |
|---|---|
| Target Compound Data | Verified as Ozagrel Impurity 19 (CAS 95416-56-1) |
| Comparator Or Baseline | Generic methyl cinnamate (CAS 103-26-4) |
| Quantified Difference | Not quantifiable; difference is qualitative (specific vs. non-specific application) |
| Conditions | Pharmaceutical impurity profiling context |
Why This Matters
For pharmaceutical scientists, procuring the exact impurity standard is a regulatory and scientific necessity for ensuring drug safety and efficacy, making generic substitution impossible.
